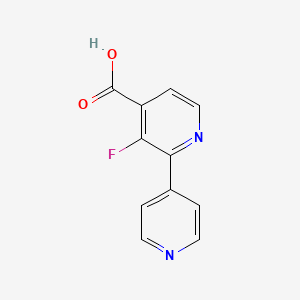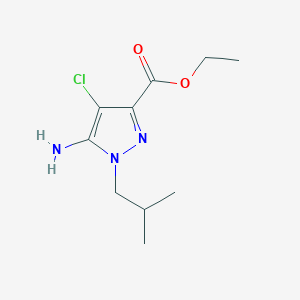
(6-Methyl-2,3-dihydro-1H-inden-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-methyl-2,3-dihydro-1H-inden-1-yl)acetic acid: is an organic compound that belongs to the class of indene derivatives It is characterized by the presence of an indene ring system substituted with a methyl group and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methyl-2,3-dihydro-1H-inden-1-yl)acetic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-methyl-2,3-dihydro-1H-indene. This can be achieved through the hydrogenation of 6-methylindene using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressure and temperature.
Acetic Acid Substitution: The next step involves the introduction of the acetic acid moiety. This can be accomplished through a Friedel-Crafts acylation reaction. The 6-methyl-2,3-dihydro-1H-indene is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(6-methyl-2,3-dihydro-1H-inden-1-yl)acetic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent product quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(6-methyl-2,3-dihydro-1H-inden-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indene ring. For example, halogenation using bromine (Br2) or chlorination using chlorine (Cl2) can yield halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) for bromination.
Major Products
Oxidation: Formation of 2-(6-methyl-2,3-dihydro-1H-inden-1-yl)acetic acid ketone or carboxylic acid derivatives.
Reduction: Formation of alcohol or alkane derivatives.
Substitution: Formation of halogenated indene derivatives.
Aplicaciones Científicas De Investigación
2-(6-methyl-2,3-dihydro-1H-inden-1-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential anti-inflammatory, analgesic, or anticancer properties.
Materials Science: It can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can serve as a probe to study biological pathways and mechanisms, particularly those involving indene derivatives.
Industrial Applications: It can be employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(6-methyl-2,3-dihydro-1H-inden-1-yl)acetic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The indene ring system can facilitate binding to hydrophobic pockets in proteins, while the acetic acid moiety can form hydrogen bonds with amino acid residues.
Comparación Con Compuestos Similares
Similar Compounds
2-(2,3-dihydro-1H-inden-1-yl)acetic acid: Lacks the methyl group at the 6-position.
2-(6-chloro-2,3-dihydro-1H-inden-1-yl)acetic acid: Contains a chlorine atom instead of a methyl group.
2-(6-methyl-2,3-dihydro-1H-inden-1-yl)propionic acid: Has a propionic acid moiety instead of an acetic acid moiety.
Uniqueness
2-(6-methyl-2,3-dihydro-1H-inden-1-yl)acetic acid is unique due to the presence of both a methyl group at the 6-position and an acetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
62677-78-5 |
|---|---|
Fórmula molecular |
C12H14O2 |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
2-(6-methyl-2,3-dihydro-1H-inden-1-yl)acetic acid |
InChI |
InChI=1S/C12H14O2/c1-8-2-3-9-4-5-10(7-12(13)14)11(9)6-8/h2-3,6,10H,4-5,7H2,1H3,(H,13,14) |
Clave InChI |
CPDKYLNNHVQPNN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(CCC2CC(=O)O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















